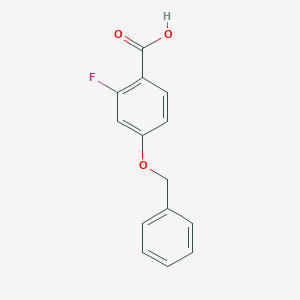

Ácido 4-(benciloxi)-2-fluorobenzoico

Descripción general

Descripción

4-(Benzyloxy)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzoic acid ring is replaced by a benzyloxy group, and the hydrogen atom at the ortho position is replaced by a fluorine atom

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Benzyloxy)-2-fluorobenzoic acid is primarily utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-cancer agents. Its structure allows for modifications that enhance biological activity, making it a valuable scaffold for drug development.

- Case Study : Research involving derivatives of this compound has shown promise as PPARα agonists, which play a crucial role in lipid metabolism and glucose homeostasis. In vivo studies demonstrated that these derivatives could significantly reduce retinal vascular leakage in diabetic models, indicating potential applications in treating diabetic retinopathy .

Organic Synthesis

The compound is widely used in organic chemistry for creating complex molecules. It facilitates reactions that lead to diverse chemical entities, making it essential for developing new materials and compounds.

- Synthesis Example : The synthesis typically involves nucleophilic substitution reactions where the benzyloxy group is introduced to 2-fluorobenzoic acid using benzyl alcohol in the presence of a base such as potassium carbonate.

Material Science

Due to its favorable chemical properties, 4-(Benzyloxy)-2-fluorobenzoic acid finds applications in developing advanced materials, including polymers and coatings. Its unique structure contributes to improved material performance.

Biological Probes

The compound can be employed as a probe in biochemical assays to study enzyme interactions. Its ability to mimic natural substrates makes it useful for elucidating enzyme mechanisms and identifying potential inhibitors.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 4-(benzyloxy)-2-fluorobenzoic acid compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-(Benzyloxy)-2-fluorobenzoic acid | Enzyme probe; PPARα agonist | Reduces retinal leakage in diabetic models |

| Benzavir-2 | Antiviral against HSV-1 and HSV-2 | Similar potency to acyclovir |

| 4-(Methoxy)-2-fluorobenzoic acid | Moderate PPARα activity | Lacks some potency compared to benzyloxy derivative |

| 4-(Fluoro)benzoic acid | Antimicrobial activity | Less selective than benzyloxy derivatives |

Mecanismo De Acción

Target of Action

4-(Benzyloxy)-2-fluorobenzoic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that the compound can undergo protodeboronation , a process that involves the removal of a boron atom from the compound . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds . The compound’s action can also result in the formation of a new palladium-carbon bond .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s action can be catalyzed by ethers . Additionally, the compound’s stability can be affected by the presence of air and moisture . The compound’s efficacy in SM cross-coupling reactions can also be influenced by the reaction conditions, such as the temperature and the presence of other reagents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzoic acid.

Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a suitable base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)-2-fluorobenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

Oxidation: The major product would be 4-(Benzyloxy)-2-fluorobenzoic acid.

Reduction: The major product would be 4-(Hydroxy)-2-fluorobenzoic acid.

Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Comparación Con Compuestos Similares

4-(Benzyloxy)benzoic acid: Similar structure but lacks the fluorine atom.

2-Fluorobenzoic acid: Lacks the benzyloxy group.

4-(Methoxy)-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs.

Actividad Biológica

4-(Benzyloxy)-2-fluorobenzoic acid is an organic compound with significant potential in various biological applications. Its molecular formula is C14H11FO3, and it is characterized by the presence of both a benzyloxy group and a fluorine atom on the benzoic acid structure. This compound has been investigated for its role in biochemical pathways, interactions with enzymes, and potential therapeutic applications.

- Molecular Weight : 246.24 g/mol

- Melting Point : 165-168 °C

- Solubility : Soluble in organic solvents like dimethylformamide (DMF) and ethanol.

4-(Benzyloxy)-2-fluorobenzoic acid acts primarily through enzyme interactions, particularly in metabolic pathways such as the shikimate and phenylpropanoid pathways. It has been noted for its ability to undergo transmetalation, which facilitates the formation of new carbon-carbon bonds. This property is crucial for its application as a synthetic intermediate in drug development and other chemical processes.

Biological Activity

The biological activity of 4-(Benzyloxy)-2-fluorobenzoic acid has been explored in several studies, focusing on its effects on various biological systems:

Enzyme Interactions

The compound has been used as a probe in biochemical assays to study enzyme interactions. Its structure allows it to mimic natural substrates, making it useful in elucidating enzyme mechanisms and identifying potential inhibitors.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activity. For instance, compounds derived from the 4-(benzyloxy)-2-fluorobenzoic acid scaffold have shown promise as PPARα agonists, which are important in regulating lipid metabolism and glucose homeostasis. In vivo studies demonstrated that these derivatives could reduce retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Case Studies

- Diabetic Retinopathy Model : In a study involving streptozotocin-induced diabetic rats, a derivative of 4-(benzyloxy)-2-fluorobenzoic acid was shown to significantly reduce retinal vascular leakage compared to controls. The compound was administered intraperitoneally and demonstrated efficacy similar to that of established treatments without notable side effects like hepatomegaly .

- Antiviral Activity : Although not directly tested on HSV, related compounds have exhibited antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). These findings highlight the potential for further exploration of 4-(benzyloxy)-2-fluorobenzoic acid derivatives as antiviral agents .

Comparative Analysis

The following table summarizes the biological activities of 4-(benzyloxy)-2-fluorobenzoic acid compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-(Benzyloxy)-2-fluorobenzoic acid | Enzyme probe; PPARα agonist | Reduces retinal leakage in diabetic models |

| Benzavir-2 | Antiviral against HSV-1 and HSV-2 | Similar potency to acyclovir |

| 4-(Methoxy)-2-fluorobenzoic acid | Moderate PPARα activity | Lacks some potency compared to benzyloxy derivative |

| 4-(Fluoro)benzoic acid | Antimicrobial activity | Less selective than benzyloxy derivatives |

Propiedades

IUPAC Name |

2-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624658 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114045-96-4 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.